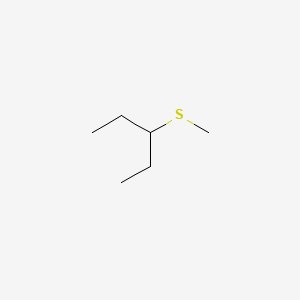

3-(Methylsulfanyl)pentane

Description

3-(Methylsulfanyl)pentane is an organosulfur compound characterized by a pentane backbone with a methylsulfanyl (-SCH₃) group attached at the third carbon. For instance, sulfur-containing volatiles like dimethyl sulfide (DMS) and 3-(methylsulfanyl)-propanal are critical in biological systems, particularly in truffle aroma profiles . The methylsulfanyl group is known to influence chemical reactivity and biological interactions, as seen in triazine derivatives (e.g., D0 in ) .

Properties

CAS No. |

57093-84-2 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

3-methylsulfanylpentane |

InChI |

InChI=1S/C6H14S/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 |

InChI Key |

ZQOHJVSSVAWXQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the alkylation of 3-pentanone with methylthiolate. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by the addition of the alkyl halide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-(methylsulfanyl)pent-2-ene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)pentane undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)pentane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pentane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Methylsulfanyl Groups

highlights D0 [3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine], a triazine derivative.

Branched Alkanes and Oxygenated Analogs

and list 3-methylpentane (CAS 96-14-0) and oxygenated derivatives like 2-methyl-3-pentanol (CAS 565-67-3) and 2-methyl-3-pentanone (CAS 565-69-5). While these lack sulfur, their branching patterns and physical properties (e.g., volatility, solubility) provide indirect comparisons. For example:

- 3-Methylpentane : A branched alkane with lower boiling point than linear pentane isomers due to reduced surface area .

- 2-Methyl-3-pentanone: A ketone with higher polarity than 3-(methylsulfanyl)pentane, likely affecting solubility in aqueous systems .

Sulfur-Containing Volatile Compounds

identifies 3-(methylsulfanyl)-propanal as a key aroma compound in truffles. Unlike this compound, this compound has a shorter carbon chain and an aldehyde group, enhancing its volatility and odor potency. Such comparisons underscore how chain length and functional groups alter biological roles and physicochemical properties .

Research Findings and Functional Insights

- This contrasts with sulfur compounds like DMTS (dimethyl trisulfide), which exhibit antimicrobial effects in natural systems .

- Structural Determinants: Branching (e.g., in 3-methylpentane) and oxygenated groups (e.g., in 2-methyl-3-pentanone) significantly alter boiling points and solubility compared to sulfur-containing analogs .

- Ecological Roles : Sulfur volatiles like 3-(methylsulfanyl)-propanal are ecologically vital, attracting truffle-hunting animals, whereas this compound’s role remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.